molecular formula C12H13NO3S B033129 Pyridinium toluene-4-sulphonate CAS No. 24057-28-1

Pyridinium toluene-4-sulphonate

Cat. No.: B033129
CAS No.: 24057-28-1
M. Wt: 251.3 g/mol
InChI Key: ZDYVRSLAEXCVBX-UHFFFAOYSA-N
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Description

Pyridinium toluene-4-sulphonate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Pyridinium toluene-4-sulphonate, also known as 4-methylbenzenesulfonic acid;pyridine or pyridine 4-methylbenzenesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes .

Mode of Action

The compound acts as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . It likely acts as a Lewis acid catalyst, facilitating the formation of the desired structure by promoting bond formation between reactive moieties in the reactants .

Biochemical Pathways

In the context of organic synthesis, this compound is used to deprotect silyl ethers or tetrahydropyranyl ethers when a substrate is unstable to stronger acid catalysts . It is also a commonly used catalyst for the preparation of acetals and ketals from aldehydes and ketones .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, it can improve both yield and enantioselectivity of an asymmetric aldol condensation between dioxanones and aldehydes .

Action Environment

The action of this compound is influenced by the conditions of the reaction it is catalyzing. For instance, the compound can facilitate reactions under mild conditions, with the reaction proceeding at ambient temperature over an 18-hour period . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture .

Biological Activity

Pyridinium p-toluenesulfonate (PPTS) is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It serves as a weakly acidic catalyst in various organic synthesis reactions, including the deprotection of silyl ethers and the preparation of acetals and ketals. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and drug development.

  • Molecular Formula: C₁₂H₁₃NO₃S
  • Molecular Weight: 253.30 g/mol
  • Solubility: Soluble in water (partly), ethanol, acetone, dichloromethane, chloroform, methanol, and dimethyl sulfoxide .

Biological Applications

PPTS has been explored for its biological activity, particularly in the context of drug synthesis and enzyme interactions.

1. Enzyme Catalysis
PPTS is utilized in synthesizing subdomains of cytochrome P450 enzymes, which are crucial for drug metabolism. This application emphasizes its role in pharmaceutical screening systems .

2. Acetylcholinesterase Inhibition
Recent studies have indicated that pyridinium-based compounds exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, derivatives of N-benzylpyridinium have shown nanomolar range AChE inhibition, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Table 1: AChE Inhibitory Activity of Pyridinium Derivatives

CompoundIC50 (nM)Reference
7f7.5 ± 0.19
8a≤56
Tacrine30 ± 0.2
Donepezil14 ± 0.12

Case Studies

Case Study 1: Synthesis and Evaluation of AChE Inhibitors
In a study focused on synthesizing N-benzylpyridinium compounds, several derivatives were evaluated for their AChE inhibitory activity. The most potent compound (7f) demonstrated an IC50 value significantly lower than established drugs like donepezil, indicating its potential as a therapeutic agent in Alzheimer's treatment .

Case Study 2: Use as a Catalyst in Organic Synthesis
PPTS has been effectively used as a catalyst for the synthesis of various organic compounds. Its ability to facilitate reactions under mild conditions makes it an attractive option for environmentally friendly synthetic methodologies. For example, it catalyzes the formation of tetrahydropyranyl ethers efficiently, showcasing its utility in organic chemistry .

The mechanism by which PPTS exerts its biological effects often involves the formation of reactive intermediates that can interact with biological targets such as enzymes or receptors. For instance, its role in AChE inhibition is likely linked to its ability to stabilize transition states during substrate binding .

Scientific Research Applications

Key Applications

PPTS serves primarily as a mild acid catalyst in various organic reactions. Below are some notable applications:

  • Esterification Reactions : PPTS facilitates the formation of esters from alcohols and carboxylic acids, particularly in cases where strong acids would lead to degradation of sensitive substrates.
  • Claisen Rearrangements : It plays a crucial role in Claisen rearrangements, promoting the rearrangement of allyl aryl ethers to form ortho-alkylated phenols .
  • Acetal Deprotection : PPTS is employed in the selective deprotection of acetals, allowing for the recovery of aldehydes or ketones without affecting other functional groups .
  • Diastereoselective Reactions : In asymmetric synthesis, PPTS enhances yields and enantioselectivity when used alongside co-catalysts like L-proline in aldol reactions .
  • Regioselective Azidoalkoxylation : It mediates regioselective reactions involving enol ethers and azides, crucial for synthesizing complex organic molecules .

Comparative Analysis with Other Catalysts

PPTS has distinct advantages over other catalytic agents due to its mild acidity and solubility profile. Below is a comparison table highlighting these differences:

Compound NameTypeKey Features
Pyridinium Toluene-4-SulphonateSaltMild acidity; suitable for sensitive substrates
p-Toluenesulfonic AcidAcidStronger acidity; can degrade sensitive substrates
N-Methyl Pyridinium p-ToluenesulfonateSaltEnhanced catalytic properties for specific reactions
TriethylamineBaseActs as a base rather than an acid catalyst

Case Studies

  • Asymmetric Aldol Condensation : A study demonstrated that using PPTS with L-proline significantly improved the yield and selectivity of chiral compounds during aldol reactions involving dioxanones and aldehydes .
  • Protection Strategies : In another case, researchers utilized PPTS for the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers under mild conditions, showcasing its effectiveness in protecting group strategies in organic synthesis .
  • Synthesis of Cytochrome P450 BM3 Subdomain : PPTS was instrumental in synthesizing specific subdomains of cytochrome P450 enzymes for drug screening applications, highlighting its utility in pharmaceutical chemistry .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066952
Record name Pyridine, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24057-28-1
Record name Pyridinium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24057-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium toluene-4-sulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The pyridinium p-toluenesulfonate was prepared by swirling 17.1 g (90 mmoles) of p-toluenesulfonic acid monohydrate with 36 ml (450 mmoles) of pyridine at ambient temperature in a 100-ml round-bottomed flask for 20 minutes. Excess pyridine was removed in a rotary evaporator. White crystals formed which were dried in a vacuum oven overnight at 80°. The yield was 21 g (84%), m.p. 120°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

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